molecular formula C47H32N2O7 B11107287 5,5'-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione]

5,5'-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione]

Cat. No.: B11107287
M. Wt: 736.8 g/mol
InChI Key: UMAYLJCKTWPPMU-UHFFFAOYSA-N
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Description

5,5’-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione] is a complex organic compound with the molecular formula C33H24N2O5. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione] typically involves the reaction of isoindoline-1,3-dione derivatives with appropriate aromatic aldehydes under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as methanesulfonic acid, and under reflux conditions in a solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

5,5’-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5,5’-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Properties

Molecular Formula

C47H32N2O7

Molecular Weight

736.8 g/mol

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)phenyl]-5-[2-[3-(3,4-dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C47H32N2O7/c1-25-11-13-31(19-27(25)3)41(50)29-7-5-9-35(21-29)48-44(53)37-17-15-33(23-39(37)46(48)55)43(52)34-16-18-38-40(24-34)47(56)49(45(38)54)36-10-6-8-30(22-36)42(51)32-14-12-26(2)28(4)20-32/h5-24H,1-4H3

InChI Key

UMAYLJCKTWPPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC(=C7)C(=O)C8=CC(=C(C=C8)C)C)C

Origin of Product

United States

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